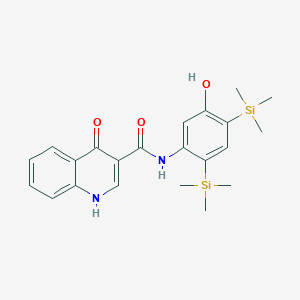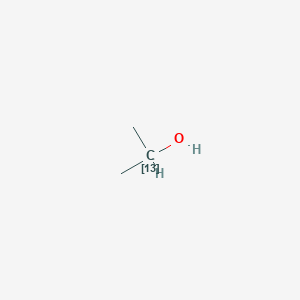![molecular formula C7H5IN2O B3325535 2-Iodofuro[3,2-c]pyridin-4-amine CAS No. 215454-28-7](/img/structure/B3325535.png)
2-Iodofuro[3,2-c]pyridin-4-amine
概要
説明
2-Iodofuro[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol This compound features a fused ring system consisting of a furan ring and a pyridine ring, with an iodine atom and an amine group attached to the structure
準備方法
The synthesis of 2-Iodofuro[3,2-c]pyridin-4-amine typically involves the iodination of furo[3,2-c]pyridin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the furan ring. The reaction conditions often require careful temperature control and the use of solvents such as acetonitrile or dichloromethane to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2-Iodofuro[3,2-c]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of various reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted furo[3,2-c]pyridin-4-amines .
科学的研究の応用
2-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Iodofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
2-Iodofuro[3,2-c]pyridin-4-amine can be compared with other similar compounds, such as:
Furo[3,2-c]pyridin-4-amine: This compound lacks the iodine atom, which may result in different chemical reactivity and biological activity.
2-Bromofuro[3,2-c]pyridin-4-amine: The bromine atom in this compound can lead to different substitution reactions compared to the iodine derivative.
2-Chlorofuro[3,2-c]pyridin-4-amine: The chlorine atom provides distinct reactivity patterns and may influence the compound’s biological properties.
The uniqueness of this compound lies in its iodine atom, which can participate in specific chemical reactions and potentially enhance its biological activity compared to its halogenated analogs .
特性
IUPAC Name |
2-iodofuro[3,2-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCTZZFFXYRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)



![4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid](/img/structure/B3325493.png)




![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)

![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
